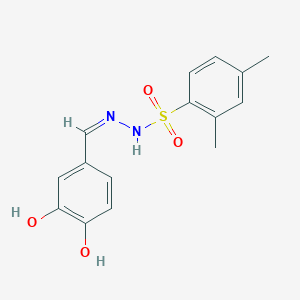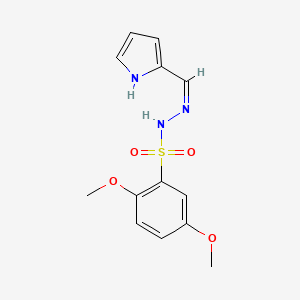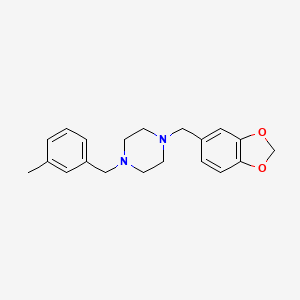![molecular formula C21H28F2N2O2 B6085864 1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)
1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as JNJ-42165279 and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of the enzyme histone deacetylase (HDAC) and the receptor tyrosine kinase AXL.
Biochemical and Physiological Effects:
1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone has been found to have a variety of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in the body. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using 1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone in lab experiments is its broad range of potential applications. This compound has been found to have activity against several different types of cancer cells and has potential as a treatment for several different neurological disorders. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone. One potential direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Another direction is to explore its potential as a treatment for different types of cancer and to investigate its mechanism of action in more detail. Additionally, future research could focus on improving the solubility and bioavailability of this compound to make it more useful in lab experiments and potential clinical applications.
合成方法
The synthesis of 1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone involves several steps. The first step involves the reaction of 2,4-difluorophenylacetonitrile with ethylene oxide to form 2-(2,4-difluorophenyl)ethylamine. This amine is then reacted with 1-(4-bromobutyl)-2-pyrrolidinone to form the desired compound.
科学研究应用
1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone has been studied for its potential use in a variety of scientific research applications. This compound has been found to have activity against several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
1-[4-[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-4-oxobutyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N2O2/c22-18-10-9-17(19(23)14-18)8-7-16-4-1-13-25(15-16)21(27)6-3-12-24-11-2-5-20(24)26/h9-10,14,16H,1-8,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYHEWDABHJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCN2CCCC2=O)CCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{3-[2-(2,4-Difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![2-[(1-naphthylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6085789.png)
![2-[4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6085794.png)
![8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B6085797.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
![2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6085808.png)


![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)

![2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6085852.png)
![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)
